N-[3-[methoxy(methyl)amino]propyl]-5-methyl-1,2-thiazole-3-carboxamide
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Overview
Description
N-[3-[methoxy(methyl)amino]propyl]-5-methyl-1,2-thiazole-3-carboxamide is a synthetic organic compound with diverse applications in both scientific research and industrial production. Its structural complexity and reactivity make it a subject of interest across multiple disciplines, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-[methoxy(methyl)amino]propyl]-5-methyl-1,2-thiazole-3-carboxamide typically involves the reaction of 3-(methoxy(methyl)amino)propylamine with 5-methyl-1,2-thiazole-3-carboxylic acid. The process usually employs condensation reactions under controlled conditions to achieve high purity and yield. Common reagents include organic solvents, catalysts, and temperature regulation to facilitate the reactions efficiently.
Industrial Production Methods: For large-scale production, the synthesis is often optimized for cost-efficiency and environmental sustainability. Industrial methods might involve continuous flow reactors, which offer better control over reaction parameters and scalability. Green chemistry principles are increasingly applied, using less hazardous reagents and solvents to minimize waste and environmental impact.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the compound typically targets the carboxamide group, potentially converting it into amines.
Substitution: The molecule can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and various nucleophiles are used in these reactions. Conditions vary but generally include controlled temperatures and pressures to ensure specificity and yield.
Major Products: The reactions produce a range of derivatives, including oxidized thiazoles, reduced amine forms, and substituted carboxamides, each with potential for different applications.
Scientific Research Applications
N-[3-[methoxy(methyl)amino]propyl]-5-methyl-1,2-thiazole-3-carboxamide is employed in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in manufacturing specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. These interactions often involve the thiazole and carboxamide moieties, which can bind to active sites or alter protein conformation. Pathways affected by the compound include signal transduction, metabolic regulation, and cellular stress responses.
Comparison with Similar Compounds
Compared to other thiazole-based carboxamides, N-[3-[methoxy(methyl)amino]propyl]-5-methyl-1,2-thiazole-3-carboxamide stands out due to its unique substituents, which confer distinct reactivity and biological activity. Similar compounds include:
5-methyl-1,2-thiazole-3-carboxamide
N-[3-(dimethylamino)propyl]-5-methyl-1,2-thiazole-3-carboxamide
These compounds share the thiazole-carboxamide core but differ in their side chains, affecting their overall properties and applications.
Conclusion
This compound is a versatile compound with significant implications in research and industry. Its synthesis, reactivity, and applications make it a valuable subject for ongoing scientific exploration.
Properties
IUPAC Name |
N-[3-[methoxy(methyl)amino]propyl]-5-methyl-1,2-thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-8-7-9(12-16-8)10(14)11-5-4-6-13(2)15-3/h7H,4-6H2,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXSEIMVXLHURE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS1)C(=O)NCCCN(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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